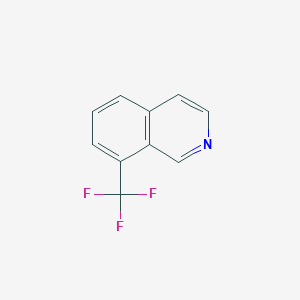
8-(Trifluoromethyl)isoquinoline
Cat. No. B3090082
Key on ui cas rn:
120568-10-7
M. Wt: 197.16 g/mol
InChI Key: ZZYLIBODFBDRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07285563B2
Procedure details


A mixture of 2-trifluoromethylbenzaldehyde (15 g; 86 mmol) and aminoacetaldehyde dimethylacetal (9.37 ml; 86 mmol) in toluene (75 ml) was heated at reflux under Dean/Stark conditions for 2 hours. The cooled reaction mixture was evaporated to dryness and the residue added dropwise to conc. sulfuric acid (200 ml) at 140° C.; after complete addition the heating was continued for 30 mins then the warm mixture was poured over ice. The mixture was filtered and the filtrate basified by the addition of 4N NaOH with cooling. The basic solution was extracted with Et2O (×3), the combined Et2O layers were dried over Na2SO4, filtered and evaporated. The residue was dissolved in DCM and filtered through a short plug of silica and evaporated to give 1.2 g (Yield 7%).



Yield
7%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.CO[CH:15](OC)[CH2:16][NH2:17]>C1(C)C=CC=CC=1>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:4]=1[CH:5]=[N:17][CH:16]=[CH:15]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=O)C=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
9.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN)OC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under Dean/Stark conditions for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue added dropwise to conc. sulfuric acid (200 ml) at 140° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after complete addition the heating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the warm mixture was poured over ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate basified by the addition of 4N NaOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic solution was extracted with Et2O (×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined Et2O layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a short plug of silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.2 g (Yield 7%)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=CC=C2C=CN=CC12)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
